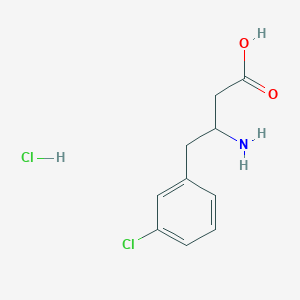

H-beta-hophe(3-cl)-oh.hcl

Description

Contextualizing Beta-Homophenylalanine Derivatives in Contemporary Chemical and Biological Sciences

Beta-homophenylalanine derivatives belong to the broader class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. researchgate.net This structural difference, where the amino group is attached to the beta-carbon instead of the alpha-carbon relative to the carboxyl group, imparts unique conformational properties and significant resistance to enzymatic degradation. researchgate.net In contemporary research, this increased stability makes β-amino acid-containing peptides (β-peptides) highly valuable as they are more robust against proteolysis in biological systems. researchgate.net

Derivatives of β-homophenylalanine are extensively used as building blocks in medicinal chemistry and drug discovery. chemimpex.comchemimpex.com They are incorporated into peptide sequences to create peptidomimetics with enhanced pharmacological profiles, including increased potency and selectivity. researchgate.netchemimpex.com For example, a series of fused β-homophenylalanine derivatives were designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov Research has shown that such derivatives can exhibit excellent inhibitory activity and favorable in vivo efficacy, providing a foundation for the development of new therapeutic agents. nih.gov The versatility of these compounds allows for their use in creating diverse molecular structures for targeting specific enzymes or receptors. chemimpex.com

Historical Perspective on Chlorinated Phenylalanine Analogues in Research

The study of chlorinated phenylalanine analogues has a significant history in biochemical and pharmacological research. The introduction of chlorine atoms into the phenylalanine structure has long been a strategy to modulate the molecule's biological and chemical properties. Early research focused on synthesizing and separating chlorinated isomers, such as p-chlorophenyl-L-alanine, to investigate their effects. fiu.edu These analogues served as tools to probe biological pathways.

The incorporation of halogen atoms like chlorine can alter a molecule's lipophilicity, electronic character, and steric profile, which in turn influences its interaction with biological targets like enzymes and receptors. beilstein-journals.org For instance, the soil bacteria Streptomyces venezuelae has been studied for its ability to incorporate substituted phenylalanine analogues into the biosynthesis of antibiotics, demonstrating how these modified amino acids can be integrated into natural product pathways. acadiau.ca Furthermore, research into fluorinated and chlorinated amino acids has been driven by their potential as enzyme inhibitors and therapeutic agents, with applications ranging from metabolic studies to the development of peptide-based vaccines with increased stability. beilstein-journals.org The strategic placement of chlorine on the phenyl ring has been shown to be crucial, as different isomers can exhibit distinct biological activities.

Significance of the 3-Chloro Substituent in Homophenylalanine Structures for Research

The position of the chloro substituent on the phenyl ring of a homophenylalanine structure is a critical determinant of its biological activity and chemical reactivity. The "meta" or 3-position placement, as seen in (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, confers properties distinct from its ortho (2-chloro) and para (4-chloro) isomers. This positional isomerism can lead to significant differences in how the molecule binds to target receptors or enzymes.

The 3-chlorophenyl group contributes to the compound's unique biological properties, particularly its interactions within neurotransmitter systems. Research on related compounds suggests that the specific location of the halogen affects receptor binding and modulation. For example, studies on different isomers of chlorinated phenylglycine have shown varied efficiencies in enantioselective separation, highlighting the importance of the substituent's position. lookchem.com In the context of enzyme inhibition, the substitution pattern on the aromatic ring is a key factor. For instance, in the development of inhibitors for cysteine proteases, the arrangement of electron-withdrawing groups on an aromatic ring dictates the potency and mechanism of inhibition. mdpi.com Therefore, the 3-chloro substituent in homophenylalanine analogues is not merely an addition but a specific modification that researchers leverage to fine-tune molecular interactions for targeted biological outcomes.

Overview of Research Trajectories for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride

The primary research applications for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride lie in its use as a specialized chemical building block and a pharmacological research tool. lookchem.comlookchem.com Its distinct structure makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules. lookchem.com

A significant trajectory for this compound is in the field of neuroscience and pharmacology. It is used in studies aimed at modulating neurotransmitter receptors within the central nervous system. lookchem.com While its direct therapeutic applications are not established, its role as a research chemical is to help elucidate the function of these receptors and to serve as a scaffold for designing new molecules with specific neurological activities. lookchem.com For instance, its (R)-enantiomer has been investigated for its interaction with GABA receptors and its potential to modulate glutamatergic neurotransmission, which is vital for cognitive functions like learning and memory. The (S)-enantiomer serves as a crucial counterpart in these studies to understand stereospecific interactions. The compound is therefore an important piece in the broader research effort to develop new agents for neurological disorders by providing a structural foundation for further chemical modification and optimization. lookchem.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPEMYQUCEGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Amino 4 3 Chlorophenyl Butanoic Acid Hydrochloride and Its Analogues

Established Synthetic Routes to Beta-Homophenylalanine Derivatives

Traditional methods for synthesizing β-homophenylalanine and its analogues often rely on established organic reactions that have been adapted for stereocontrol. These routes typically involve multi-step sequences and require careful selection of starting materials and reagents to achieve the desired product. illinois.edu

Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules. Common strategies for the stereoselective synthesis of β-amino acids include the conjugate addition of amine nucleophiles to Michael acceptors, Mannich-type reactions, and the metal-catalyzed hydrogenation of β-amino linked acrylates. illinois.edu Another approach involves the asymmetric pallado-mediated hydroesterification of arylenimides, which can produce β-phenylalanine derivatives with high enantioselectivity. nih.gov

For halogenated analogues, such as fluorinated or chlorinated β-amino acids, specific strategies have been developed. One method involves the chemical reduction of γ-fluorinated β-enamino esters using a reducing agent like ZnI2/NaBH4. nih.gov The stereochemical outcome of this reduction can be influenced by using chiral auxiliaries. nih.gov While direct methods for chlorinated analogues are less commonly detailed, the principles of stereoselective synthesis remain applicable, often starting from a chlorinated starting material and building the amino acid backbone with stereocontrol. A two-step process using photocatalytic cross-electrophile coupling can convert serine derivatives into a wide array of optically pure unnatural amino acids, including those with chlorinated aryl halides. princeton.edu

Protecting groups are essential in the multi-step synthesis of complex molecules like β-amino acids to prevent unwanted side reactions. wikipedia.orglibretexts.org The amino and carboxylic acid functional groups are reactive and must be masked or "protected" during intermediate steps. libretexts.orgug.edu.pl For the synthesis of precursors to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, both the amino and carboxyl groups typically require protection.

The amino group is often protected as a carbamate, such as with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. wikipedia.orggoogle.com The Boc group, for instance, is introduced to protect the amine and can be removed later under acidic conditions. acs.orgpeptide.com The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the mildness of the conditions required for its removal. researchgate.net This orthogonality ensures that one group can be removed without affecting another. wikipedia.orgiris-biotech.de For example, a benzyl (B1604629) ester protecting the carboxyl group can be removed by hydrogenolysis, while an Fmoc group on the amine is removed by a base, and a tert-butyl ether on a side chain is cleaved with acid. wikipedia.org

Below is a table of common protecting groups used in amino acid synthesis:

| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) peptide.comiris-biotech.de |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) wikipedia.orgiris-biotech.de |

| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis; Strong Acids ug.edu.plresearchgate.net |

| Carboxyl Group | Benzyl ester | Bzl | Catalytic Hydrogenolysis; Strong Acids peptide.com |

Advanced Synthetic Approaches to Chlorinated Homophenylalanine Compounds

More recent synthetic strategies aim to improve efficiency, reduce step counts, and enhance stereoselectivity through the use of novel catalytic systems.

Hydrogen borrowing, also known as hydrogen autotransfer, is an efficient process for forming C-N and C-C bonds. acs.org This methodology involves the temporary dehydrogenation of an alcohol by a transition-metal catalyst to form a reactive carbonyl intermediate. acs.org This intermediate can then react with a nucleophile, such as an amine. The metal-hydride species generated in the initial step then reduces the resulting species to yield the final product and regenerate the catalyst. acs.org

This strategy has been successfully applied to the synthesis of β-amino alcohols and, by extension, β-amino acids. nih.govcolab.ws Iridium-based catalysts are commonly used for this transformation. acs.orgacs.org The enantioselective amination of alcohols can be achieved through the cooperative catalysis of an iridium complex and a chiral phosphoric acid. acs.orgnih.gov This approach allows for the direct use of commodity alcohols as alkylating agents, representing a more atom-economical route to β-amino acid derivatives. acs.orgacs.org

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce enantiopure compounds. nih.gov Enzymes like transaminases and lipases are highly efficient for creating chiral amines and amino acids. nih.govmdpi.com

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.com Another powerful method involves the use of transaminases, which can catalyze the asymmetric amination of a ketone precursor to form a chiral amine with excellent enantiomeric excess. nih.gov Multi-enzyme cascades have also been developed to convert simple starting materials into valuable chiral molecules like amino alcohols, which are precursors to amino acids. nih.gov These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing enantiopure β-amino acids. nih.gov

Derivatization Synthesis from the H-β-HoPhe(3-Cl)-OH·HCl Scaffold

The core structure of H-β-HoPhe(3-Cl)-OH·HCl serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. nih.govmdpi.com The presence of the primary amine, the carboxylic acid, and the substituted phenyl ring allows for modifications at multiple sites to explore structure-activity relationships. nih.gov

The carboxylic acid can be converted into amides by coupling with various amines, or into esters. nih.gov The amino group can undergo reactions such as N-alkylation or acylation. mdpi.com Furthermore, the chlorophenyl ring can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups, although this is more commonly performed on a precursor with a bromo or iodo substituent. researchgate.net These derivatization strategies allow chemists to fine-tune the molecule's properties, leading to the development of novel compounds for various therapeutic targets. nih.govmdpi.com

Peptide Synthesis Utilizing H-β-HoPhe(3-Cl)-OH·HCl as a Building Block

The incorporation of unnatural amino acids like H-β-HoPhe(3-Cl)-OH·HCl into peptide chains is a key strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. As a beta-homoamino acid, it introduces an additional carbon into the peptide backbone, influencing the secondary structure and proteolytic resistance of the resulting peptide. peptide.com

The primary method for incorporating H-β-HoPhe(3-Cl)-OH·HCl into a growing peptide chain is through Solid-Phase Peptide Synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a peptide chain that is covalently attached to an insoluble polymer resin. The general SPPS cycle, which can be automated, consists of several key steps that are applicable to β-amino acids:

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound peptide is removed with a specific reagent (e.g., piperidine (B6355638) for Fmoc, trifluoroacetic acid for Boc).

Activation and Coupling: The carboxylic acid of the incoming amino acid, in this case, H-β-HoPhe(3-Cl)-OH·HCl, is activated using a coupling reagent. This activation facilitates the formation of an amide bond with the newly deprotected N-terminus of the resin-bound peptide. mtak.hu

Washing: Excess reagents and byproducts are washed away, leaving the elongated, resin-bound peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and all side-chain protecting groups are removed. nih.govnih.gov The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, such as racemization.

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Used with additives like HOBt or Oxyma Pure to form an active ester, enhancing coupling efficiency and suppressing racemization. mtak.hu |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient reagents that form active esters in situ, promoting rapid coupling. mtak.hu |

| Uronium/Aminium Salts | HATU, HBTU | Widely used for their high reactivity and effectiveness in coupling sterically hindered amino acids. |

The incorporation of the β-homophenylalanine moiety can induce specific secondary structures, such as helices and turns, which are crucial for biological recognition and function. The presence of the chlorine atom on the phenyl ring can further modulate the peptide's properties through steric and electronic effects, potentially enhancing binding affinity to target receptors.

Synthesis of Heterocyclic Compounds Incorporating the Chlorinated Homophenylalanine Moiety

The functional groups of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid—the primary amine and the carboxylic acid—serve as versatile handles for the construction of various heterocyclic systems. Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. scielo.org.za

One common strategy involves the reaction of the amino group with 1,3-dicarbonyl compounds or their equivalents to form six-membered rings like pyrimidines or diazepines. Alternatively, the molecule can be used to synthesize pyridazine (B1198779) derivatives. For instance, a general synthesis of pyridazines involves the reaction of a 1,4-dicarbonyl compound with hydrazine. scielo.org.za While H-β-HoPhe(3-Cl)-OH·HCl is not a dicarbonyl compound, its backbone can be incorporated into precursors for such cyclizations.

A more direct approach involves utilizing both the amine and carboxylate functionalities. The amino acid can be converted into a corresponding amino acid hydrazide. This derivative can then react with various electrophiles to yield a range of heterocycles. For example, reaction with phthalic anhydride (B1165640) can lead to the formation of phthalazine (B143731) derivatives.

Another synthetic pathway involves the reaction of butanoic acid derivatives with hydrazines to yield pyridazinones. mdpi.com The chlorinated homophenylalanine moiety can be incorporated into such structures, potentially leading to novel compounds with unique biological profiles. A multi-component reaction strategy, reacting an amino compound, a carbonyl compound, and a source of cyanide, for instance, is another modern approach to synthesizing substituted heterocyclic systems like pyridazines. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from Amino Acid Precursors

| Heterocycle Class | General Precursors | Potential Synthetic Route |

|---|---|---|

| Pyridazinones | γ-Keto acids, Hydrazines | Cyclocondensation reaction. mdpi.com |

| Thiazepines/Oxazepines | Schiff bases, Anhydrides/Thio-compounds | Cyclization of an amino acid-derived Schiff base with a suitable dielectrophile. |

| Triazoles | Azides, Active methylene (B1212753) compounds | Cyclization of an azide-functionalized precursor with a compound containing an activated methylene group. heteroletters.org |

| Pyridazines | Arylglyoxals, Malononitrile, Hydrazine | One-pot, three-component condensation reaction. scielo.org.zaresearchgate.net |

Preparation of Functionalized Conjugates for Biological Probes

Biological probes are essential tools for studying biological processes in complex environments. nih.gov Functionalized conjugates of H-β-HoPhe(3-Cl)-OH·HCl can be designed to act as probes by attaching a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) or a bioactive molecule (e.g., a drug, a targeting ligand). The synthesis of these conjugates relies on the selective modification of the amino or carboxylic acid groups.

Conjugation via the Amino Group: The primary amine of H-β-HoPhe(3-Cl)-OH·HCl can be selectively modified through acylation with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester) of the molecule to be conjugated. This reaction forms a stable amide bond. This is a common method for labeling proteins and peptides with fluorescent dyes or other tags.

Conjugation via the Carboxylic Acid Group: The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry (similar to peptide coupling), to react with a primary amine on a reporter or effector molecule. This also results in a stable amide linkage. This strategy is frequently used to conjugate small molecules to antibodies or other biomolecules. nih.gov

The chlorinated phenyl ring itself can also be a site for modification, although this typically requires harsher conditions, such as transition metal-catalyzed cross-coupling reactions. However, for creating biological probes, modifications at the more accessible amine and carboxyl termini are far more common. These strategies allow for the precise, site-specific attachment of functional moieties, creating tailored probes for various applications in chemical biology and diagnostics. nih.govnih.gov

Table 3: Common Bioconjugation Chemistries

| Functional Group on Probe | Functional Group on Molecule | Resulting Linkage |

|---|---|---|

| Amine (-NH₂) | Activated Ester (e.g., NHS ester) | Amide |

| Carboxylic Acid (-COOH) | Amine (-NH₂) with carbodiimide activator | Amide |

| Azide (-N₃) | Alkyne (-C≡CH) | Triazole (via "Click Chemistry") |

By employing these synthetic methodologies, H-β-HoPhe(3-Cl)-OH·HCl serves as a valuable and adaptable starting material for creating complex molecules with potential applications in peptide science, medicinal chemistry, and diagnostics.

Chemical Reactivity and Mechanistic Studies of S 3 Amino 4 3 Chlorophenyl Butanoic Acid Hydrochloride

Reaction Kinetics and Thermodynamics of Hydrolysis for Beta-Homophenylalanine Hydrochloride Salts

The hydrolysis of amino acid hydrochloride salts is a fundamental reaction that can impact their stability and bioavailability. While specific kinetic and thermodynamic data for the hydrolysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride are not extensively available in public literature, the general principles of amino acid and amide hydrolysis can provide valuable insights.

The thermodynamics of the hydrolysis of a peptide bond, which is an amide bond, can be either exothermic or endothermic, depending on the specific amino acid residues and the surrounding conditions. The enthalpy of hydrolysis is sensitive to small variations in the bond strength of the C-N bond nih.gov.

Illustrative Kinetic Data for Hydrolysis of a Generic Beta-Amino Acid Hydrochloride:

| Condition | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |

| pH 3, 25°C | 1.5 x 10⁻⁷ | 1280 |

| pH 7, 25°C | 8.0 x 10⁻⁸ | 2400 |

| pH 10, 25°C | 3.2 x 10⁻⁷ | 600 |

| pH 3, 50°C | 9.5 x 10⁻⁷ | 200 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the influence of pH and temperature on hydrolysis rates, as specific experimental data for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride is not available.

Stereochemical Stability and Transformation Pathways of H-β-HoPhe(3-Cl)-OH·HCl

The stereochemical integrity of chiral molecules is crucial for their biological activity. For (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride, the chiral center at the β-carbon is a key structural feature. The stability of this stereocenter against racemization or epimerization is an important consideration.

Epimerization of amino acids can occur, particularly under conditions that facilitate the abstraction of the α-proton (or in this case, the β-proton) nih.gov. This process can be influenced by factors such as pH, temperature, and the presence of certain catalysts. For β-amino acids, the propensity for epimerization would depend on the acidity of the β-proton and the stability of the resulting carbanionic intermediate. The electron-withdrawing nature of the adjacent carboxylic acid group can influence the acidity of this proton.

Potential transformation pathways for this compound, aside from hydrolysis, could involve degradation of the chlorophenyl group or reactions involving the amino and carboxylic acid functionalities. For instance, under certain conditions, intramolecular cyclization to form a lactam is a possibility for β-amino acids.

Investigation of the Role of the Hydrochloride Moiety in Reactivity and Stability

Solubility: Hydrochloride salts of amino acids are generally more soluble in water and polar solvents compared to their free base (zwitterionic) forms. This is because the ionic nature of the salt interacts more favorably with polar solvent molecules.

Stability: The protonation of the amino group to form the ammonium (B1175870) salt can enhance the stability of the compound. By converting the nucleophilic amino group into a less reactive ammonium group, it can be protected from participating in unwanted side reactions.

Acidity: In solution, the hydrochloride salt will establish an equilibrium, leading to an acidic pH. This acidic environment can, as mentioned earlier, influence the rate of hydrolysis of other functional groups within the molecule. The hydrolysis of proteins is often carried out using concentrated hydrochloric acid, which highlights the role of the acid in cleaving amide bonds chemguide.co.uk.

Reductive Dehalogenation Mechanisms in Chlorinated Amino Acid Derivatives

The presence of a chlorine atom on the phenyl ring opens up the possibility of reductive dehalogenation reactions. This type of reaction involves the removal of the halogen atom and its replacement with a hydrogen atom. Reductive dehalogenation is a well-established method for the removal of aryl halides and can be achieved through various catalytic systems organic-chemistry.orgsci-hub.se.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl chlorides. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source organic-chemistry.orgsci-hub.se. The reaction proceeds through the oxidative addition of the aryl chloride to the metal catalyst, followed by hydrogenolysis of the carbon-metal bond.

The general mechanism for palladium-catalyzed reductive dehalogenation of an aryl chloride (Ar-Cl) can be summarized as follows:

Oxidative Addition: Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl

Hydrogenolysis/Transfer Hydrogenation: Ar-Pd(II)-Cl + H₂ (or H-donor) -> Ar-H + Pd(0) + HCl

The efficiency of this reaction can be influenced by the choice of catalyst, solvent, hydrogen source, and the electronic nature of the substituents on the aromatic ring. Bromo and chloro substituents can serve as blocking groups in organic synthesis, and their removal by catalytic hydrogenation under neutral conditions is a valuable transformation organic-chemistry.orgsci-hub.se.

Comparison of Catalytic Systems for Reductive Dehalogenation of Aryl Chlorides:

| Catalyst System | Hydrogen Source | Conditions | Efficiency | Reference |

| 10% Pd/C | H₂ (gas) | Neutral, room temp. | Moderate to high | organic-chemistry.orgsci-hub.se |

| RuHCl(H₂)₂(PCy₃)₂ | Alcohols | Biphasic, 1h | Rapid and complete | acs.org |

| Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | Sodium formate | Refluxing methanol | High yields | researchgate.net |

| Polymer-supported terpyridine palladium complex | Potassium formate | Seawater | Good | mdpi.com |

This table summarizes findings from the literature on the reductive dehalogenation of various aryl chlorides and is intended to provide a general overview of potential methods applicable to the title compound.

Spectroscopic and Analytical Characterization Techniques for H β Hophe 3 Cl Oh·hcl Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. slideshare.netunl.edu For H-β-HoPhe(3-Cl)-OH·HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers critical information regarding the chemical environment, number, and connectivity of hydrogen atoms. For H-β-HoPhe(3-Cl)-OH·HCl, distinct signals would be expected for the aromatic protons on the chlorophenyl ring, the methine protons of the amino alcohol backbone, and the exchangeable protons of the hydroxyl and ammonium (B1175870) groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings, helping to piece together the molecular framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. Signals for the aromatic carbons, the two aliphatic carbons of the amino alcohol backbone, would be observed at characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing definitive structural assignments. core.ac.uk A COSY spectrum would reveal correlations between coupled protons, confirming the connectivity of the amino alcohol backbone. An HSQC experiment correlates each proton signal with its directly attached carbon, while an HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the chlorophenyl ring to the rest of the molecule.

Hypothetical NMR Data for H-β-HoPhe(3-Cl)-OH·HCl

| Technique | Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H NMR | Aromatic CHs | 7.20-7.40 | Multiplet | 4H |

| CH-OH | 4.85 | Doublet of doublets | 1H | |

| CH-NH₃⁺ | 4.10 | Multiplet | 1H | |

| OH | 5.50 | Broad singlet | 1H | |

| NH₃⁺ | 8.50 | Broad singlet | 3H | |

| ¹³C NMR | Aromatic C-Cl | 134.0 | ||

| Aromatic CHs | 128.0-130.0 | |||

| C-OH | 72.5 | |||

| C-NH₃⁺ | 58.0 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For H-β-HoPhe(3-Cl)-OH·HCl, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization would be employed.

The mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to the free base form of the molecule. A key feature would be the isotopic pattern of the molecular ion, which would exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom. whitman.edu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for a molecule like H-β-HoPhe(3-Cl)-OH·HCl would include the loss of water from the alcohol group, cleavage of the carbon-carbon bond between the two chiral centers, and fragmentation of the chlorophenyl ring, including the loss of a chlorine radical. nih.goviaea.org

Hypothetical Mass Spectrometry Fragmentation Data for H-β-HoPhe(3-Cl)-OH

| m/z Value | Proposed Fragment Identity | Significance |

| 201/203 | [M]+ | Molecular ion peak with chlorine isotope pattern |

| 183/185 | [M-H₂O]+ | Loss of water |

| 125/127 | [Cl-C₆H₄-CH₂]+ | Benzylic cation fragment |

| 107 | [C₆H₅-CH-NH₂]+ | Cleavage of the C-C bond |

| 77 | [C₆H₅]+ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared Spectroscopy: The IR spectrum of H-β-HoPhe(3-Cl)-OH·HCl would display characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. The N-H stretching vibrations of the primary ammonium group (NH₃⁺) would appear as a broad band between 3200 and 2800 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several sharp bands in the 1600-1450 cm⁻¹ region. A C-O stretching vibration for the secondary alcohol would be expected around 1100-1050 cm⁻¹, and the C-Cl stretching vibration would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, which can be useful for confirming the substitution pattern of the chlorophenyl ring. koreascience.kr The symmetric stretching of the C-C bonds in the backbone and the ring would also be Raman active.

Hypothetical Vibrational Spectroscopy Data for H-β-HoPhe(3-Cl)-OH·HCl

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3350 (broad) | Weak |

| N-H Stretch (Ammonium) | ~3100 (broad) | Weak |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2950 | ~2950 |

| Aromatic C=C Stretch | ~1600, 1480 | ~1600, 1000 |

| C-O Stretch | ~1080 | Weak |

| C-Cl Stretch | ~750 | ~750 |

Chiral Chromatography (HPLC/LC-MS/UPLC) for Enantiomeric Purity Assessment

Given that H-β-HoPhe(3-Cl)-OH·HCl possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers, thereby assessing the enantiomeric purity of the compound. oup.comyakhak.org High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) employing a chiral stationary phase (CSP) would be the method of choice.

The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. chromatographyonline.com A variety of CSPs are available, often based on polysaccharides, proteins, or cyclodextrins. Method development would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. The use of a mass spectrometer as a detector (LC-MS) would provide additional confirmation of the identity of the eluting peaks. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess (ee), a measure of the enantiomeric purity.

Hypothetical Chiral HPLC Data for H-β-HoPhe(3-Cl)-OH

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess | >99% (based on peak area) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For H-β-HoPhe(3-Cl)-OH·HCl, a single-crystal X-ray diffraction experiment would provide an unambiguous determination of its molecular structure, including the relative and absolute stereochemistry of the chiral centers.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding between the hydroxyl and ammonium groups and the chloride counter-ion, as well as any π-stacking interactions of the aromatic rings.

Hypothetical X-ray Crystallographic Data for H-β-HoPhe(3-Cl)-OH·HCl

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.5 |

| Z | 4 |

| R-factor | < 0.05 |

Computational and Theoretical Studies on S 3 Amino 4 3 Chlorophenyl Butanoic Acid Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride, might interact with a biological target, typically a protein. These computational methods can predict the preferred binding orientation, affinity, and stability of the ligand-target complex.

Molecular Docking predicts the most likely binding mode of a ligand to a receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their physicochemical complementarity. For a compound like (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride, docking studies could elucidate potential interactions with amino acid residues, such as hydrogen bonds involving the amino and carboxylic acid groups, and hydrophobic interactions from the chlorophenyl ring.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and calculate binding free energies.

Illustrative Docking Results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Types |

| GABA Receptor Subunit X | -8.5 | Tyr102, Arg120, Phe205 | Hydrogen Bond, Pi-Pi Stacking |

| Cation-Chloride Cotransporter Y | -7.9 | Ser301, Leu304, Val450 | Hydrogen Bond, Hydrophobic |

| Amino Acid Transporter Z | -7.2 | Asp150, Gly152, Trp290 | Salt Bridge, Hydrogen Bond |

| Note: This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not readily available. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations delve into the electronic structure of a molecule to predict its properties and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to understand the distribution of electrons and the energies of different molecular orbitals.

For (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride, these calculations can determine:

Molecular Geometry: The most stable three-dimensional arrangement of its atoms.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap can indicate the molecule's stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models, often based on a molecule's physicochemical properties and structural features, are used to forecast its behavior in the body.

For (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride, ADMET predictions would focus on parameters such as:

Absorption: Predicting oral bioavailability and intestinal absorption based on properties like lipophilicity (LogP), molecular weight, and polar surface area.

Distribution: Estimating the extent to which the compound distributes into different tissues, including its ability to cross the blood-brain barrier.

Metabolism: Identifying potential metabolic pathways and the cytochrome P450 (CYP) enzymes likely responsible for its breakdown.

Excretion: Predicting the primary routes of elimination from the body.

Toxicity: Forecasting potential adverse effects, such as cardiotoxicity, hepatotoxicity, or mutagenicity, by comparing its structural motifs to known toxicophores.

Predicted Physicochemical and ADMET Properties:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 250.12 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.8 | Moderate lipophilicity |

| Polar Surface Area | 63.3 Ų | Good potential for cell membrane permeability |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system effects |

| CYP2D6 Inhibition | Potential Inhibitor | Possible drug-drug interactions |

| Note: This table contains example data generated from predictive models. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds.

A QSAR study involving analogs of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride would involve:

Synthesizing and testing a series of related compounds with variations in their structure.

Calculating a range of molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic parameters).

Developing a statistical model (e.g., multiple linear regression, partial least squares) that correlates the descriptors with the observed biological activity.

Such a model could reveal, for instance, that the position and nature of the substituent on the phenyl ring are critical for activity, guiding the design of more potent molecules. While specific QSAR studies on this compound are not prominent, the methodology remains a cornerstone of computational drug design.

Future Research Directions and Emerging Applications for S 3 Amino 4 3 Chlorophenyl Butanoic Acid Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The efficient and environmentally benign synthesis of enantiomerically pure β-amino acids is a critical area of research. nih.govnih.gov Future efforts concerning H-β-HoPhe(3-Cl)-OH·HCl are likely to focus on moving beyond traditional multi-step chemical syntheses, which can be inefficient and generate significant waste. illinois.eduresearchgate.netnih.gov

Key research directions include:

Biocatalytic and Enzymatic Synthesis: The use of enzymes, such as transaminases, lipases, and aminoacylases, offers a highly selective and sustainable route to chiral β-amino acids. nih.govnih.govresearchgate.netrsc.org Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of H-β-HoPhe(3-Cl)-OH·HCl could lead to greener and more cost-effective production methods. nih.govnih.gov ω-Transaminases, in particular, have shown promise in the kinetic resolution of racemic β-amino acids, yielding products with high enantiomeric excess. nih.gov

Chemoenzymatic Approaches: Combining the advantages of chemical and enzymatic synthesis can lead to novel and efficient synthetic pathways. iupac.org For instance, a chemical synthesis could be used to create a precursor molecule that is then stereoselectively converted to the final product by an enzyme.

Catalytic Hydrogen Borrowing: This sustainable methodology involves the use of a catalyst to "borrow" hydrogen from an alcohol to form an intermediate that can then react with an amine, with the hydrogen being returned at the end of the catalytic cycle. springernature.com Applying this approach to the synthesis of β-amino acid esters from renewable resources could provide a novel and environmentally friendly route to derivatives of H-β-HoPhe(3-Cl)-OH·HCl. springernature.com

| Methodology | Advantages | Challenges | Relevance to H-β-HoPhe(3-Cl)-OH·HCl |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Often multi-step, may use harsh reagents, can produce significant waste illinois.eduresearchgate.netnih.gov | Current primary method, but with room for improvement in sustainability. |

| Enzymatic Synthesis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly nih.govnih.govrsc.org | Enzyme discovery and optimization can be time-consuming, substrate scope may be limited nih.gov | High potential for developing a green and efficient manufacturing process. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes iupac.org | Requires careful integration of chemical and biological steps | Offers a hybrid approach to optimize the synthesis pathway. |

| Catalytic Hydrogen Borrowing | Sustainable, atom-economical, potential use of renewable feedstocks springernature.com | Catalyst development and optimization is crucial | A novel and potentially transformative approach for the synthesis of derivatives. |

Design and Synthesis of Advanced Probes and Imaging Agents Incorporating the Compound

The structural resemblance of H-β-HoPhe(3-Cl)-OH·HCl to GABA analogues suggests its potential as a scaffold for the development of molecular probes and imaging agents for studying the central nervous system. nih.govnbinno.com

Future research in this area could involve:

Fluorescent Probes: The synthesis of fluorescently labeled derivatives of H-β-HoPhe(3-Cl)-OH·HCl could enable real-time imaging of biological processes in living cells. nih.govdigitellinc.com By attaching a fluorophore to the molecule, researchers could visualize its uptake, distribution, and interaction with cellular targets. Different fluorescent dyes, such as fluorescein (B123965) or BODIPY derivatives, could be employed to create probes with specific photophysical properties.

PET Imaging Agents: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. Developing a radiolabeled version of H-β-HoPhe(3-Cl)-OH·HCl could provide a novel PET tracer for imaging GABA receptors or other relevant targets in the brain. This would require the incorporation of a positron-emitting radionuclide, such as fluorine-18, into the molecular structure.

Exploration of H-β-HoPhe(3-Cl)-OH·HCl in Material Science and Bio-inspired Polymers

The unique structural features of β-amino acids, including their ability to form stable secondary structures, make them attractive building blocks for the creation of novel biomaterials. nih.govresearchgate.netnih.gov The incorporation of H-β-HoPhe(3-Cl)-OH·HCl into polymers could lead to materials with unique and tunable properties.

Potential research directions include:

Self-Assembling Peptides: Peptides containing β-amino acids can self-assemble into well-defined nanostructures, such as nanotubes and hydrogels. nih.govresearchgate.netnih.gov Investigating the self-assembly properties of peptides incorporating H-β-HoPhe(3-Cl)-OH·HCl could lead to the development of new biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine. nih.govnih.gov The chlorophenyl group could influence the packing and intermolecular interactions, leading to novel morphologies.

Bio-inspired Polymers: Poly(β-amino esters) are a class of biodegradable polymers with potential applications in gene delivery and other biomedical fields. nih.govacs.org Synthesizing and characterizing polymers containing H-β-HoPhe(3-Cl)-OH·HCl could result in materials with enhanced properties, such as improved stability or specific interactions with biological systems. The presence of the chlorine atom on the phenyl ring could also impart interesting properties to the resulting polymer. researchgate.net

| Application Area | Potential Role of H-β-HoPhe(3-Cl)-OH·HCl | Key Research Focus |

|---|---|---|

| Self-Assembling Peptides | As a monomer to create peptides with novel self-assembly behaviors nih.govresearchgate.netnih.gov | Investigating the influence of the chlorophenyl group on nanostructure formation and properties. |

| Bio-inspired Polymers (e.g., Poly(β-amino esters)) | As a comonomer to synthesize biodegradable polymers with tailored properties nih.govacs.orgacs.org | Evaluating the impact of the compound on polymer degradation, drug encapsulation, and release. |

| Functional Biomaterials | To impart specific biological or physical properties to materials for tissue engineering or drug delivery researchgate.netmdpi.com | Studying cell-material interactions and the biocompatibility of the resulting polymers. |

Unexplored Biological Activities and Therapeutic Potential

The structural similarity of H-β-HoPhe(3-Cl)-OH·HCl to known neuroactive compounds like phenibut and baclofen (B1667701) suggests that it may possess a range of unexplored biological activities. nih.govnbinno.commdpi.comrowan.edu

Future research should focus on:

GABA Receptor Modulation: A primary area of investigation would be the compound's activity at GABA receptors, particularly GABAB receptors. nih.govnbinno.com Detailed pharmacological studies are needed to determine its binding affinity, efficacy (agonist, antagonist, or allosteric modulator), and selectivity for different GABA receptor subtypes.

Nootropic and Anxiolytic Effects: Given that phenibut is used for its anxiolytic and nootropic effects, it is plausible that H-β-HoPhe(3-Cl)-OH·HCl could have similar properties. nih.govvnmu.edu.ua Preclinical studies in animal models of anxiety and cognition would be necessary to evaluate this potential.

Other CNS Targets: The compound could potentially interact with other targets in the central nervous system, such as dopamine (B1211576) receptors or voltage-gated calcium channels, similar to phenibut. nbinno.comrowan.edu A comprehensive screening against a panel of CNS targets could reveal novel mechanisms of action.

Anticancer and Antimicrobial Activity: Peptides containing β-amino acids have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects. acs.org It would be worthwhile to investigate whether H-β-HoPhe(3-Cl)-OH·HCl or its derivatives possess such properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govardigen.comnih.gov These technologies can be powerfully applied to the study of H-β-HoPhe(3-Cl)-OH·HCl.

Key applications include:

Q & A

Basic Research Questions

Q. How can researchers ensure reproducible synthesis of H-β-Hophe(3-Cl)-OH·HCl, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis protocols should include step-by-step documentation of reaction conditions (e.g., molar ratios, temperature, catalysts) and purification steps (e.g., recrystallization, HPLC). Characterization must involve:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data for 3-chloro-substituted phenylalanine derivatives to verify regiochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight and isotopic patterns using high-resolution MS (HRMS) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N, and Cl percentages .

Q. What are the best practices for documenting experimental procedures involving H-β-Hophe(3-Cl)-OH·HCl to ensure reproducibility?

- Methodological Answer : Follow the "Materials and Methods" guidelines from authoritative journals (e.g., Journal of Biological Chemistry):

- Reagent Details : Specify suppliers, purity grades, and batch numbers for all chemicals.

- Instrumentation : Document equipment models, calibration status, and software versions (e.g., HPLC column type, MS ionization method) .

- Data Archiving : Deposit raw spectra, chromatograms, and crystallographic data (if applicable) in public repositories like Zenodo or institutional databases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the reactivity of H-β-Hophe(3-Cl)-OH·HCl in peptide synthesis?

- Methodological Answer :

Comparative Analysis : Replicate computational models (e.g., DFT calculations for reaction pathways) using multiple software packages (Gaussian, ORCA) to assess reproducibility .

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions (pH, temperature) and compare with simulated data .

Crystallography : If available, solve the X-ray structure of intermediate complexes to identify steric or electronic factors affecting reactivity .

- Case Study : The non-productive binding mode of 3-Cl HOPDA in enzyme complexes (observed via crystallography) highlights the importance of structural validation for mechanistic hypotheses .

Q. What strategies can mitigate batch-to-batch variability in H-β-Hophe(3-Cl)-OH·HCl during large-scale peptide synthesis?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-line monitoring (e.g., Raman spectroscopy) during synthesis to detect deviations in real time .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., solvent polarity, stirring rate) influencing yield and purity .

- Stability Testing : Assess degradation profiles under accelerated storage conditions (40°C/75% RH) to establish shelf-life limits .

Q. How should researchers design studies to investigate the stereochemical stability of H-β-Hophe(3-Cl)-OH·HCl under physiological conditions?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to monitor racemization over time .

- Circular Dichroism (CD) : Track changes in optical activity when exposed to buffers mimicking biological fluids (pH 7.4, 37°C) .

- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous environments to predict stability .

Data Management & Reporting

Q. What metadata standards are essential for publishing datasets involving H-β-Hophe(3-Cl)-OH·HCl?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Chemical Identifiers : Include CAS RN, IUPAC name, and SMILES notation in metadata .

- Experimental Context : Document environmental conditions (humidity, light exposure) and instrument calibration logs .

- Ethical Compliance : For studies involving human/animal-derived materials, attach ethics approval codes and data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.